molecular formula C16H14N2O2 B12543174 [(E)-Diazenediyl]bis[(2-methylphenyl)methanone] CAS No. 144817-18-5

[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]

Cat. No.: B12543174
CAS No.: 144817-18-5
M. Wt: 266.29 g/mol
InChI Key: UZQCRAQCJZRQDN-UHFFFAOYSA-N
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Description

[(E)-Diazenediyl]bis[(2-methylphenyl)methanone] is a chemical compound characterized by its unique structure, which includes a diazenediyl group flanked by two 2-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-Diazenediyl]bis[(2-methylphenyl)methanone] typically involves the reaction of 2-methylbenzoyl chloride with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of [(E)-Diazenediyl]bis[(2-methylphenyl)methanone] may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(E)-Diazenediyl]bis[(2-methylphenyl)methanone] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenediyl group to an amine.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

[(E)-Diazenediyl]bis[(2-methylphenyl)methanone] has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(E)-Diazenediyl]bis[(2-methylphenyl)methanone] involves its interaction with molecular targets such as enzymes and receptors. The diazenediyl group can form reactive intermediates that interact with biological molecules, leading to various effects. The pathways involved may include oxidative stress and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • [(E)-Diazenediyl]bis[(2-methylpentanenitrile)]
  • [(E)-Diazenediyl]bis[(2-methylpropanamide)]
  • [(E)-Diazenediyl]bis[(2-methylphenyl)methanone]

Uniqueness

[(E)-Diazenediyl]bis[(2-methylphenyl)methanone] is unique due to its specific structure and the presence of the diazenediyl group, which imparts distinctive chemical and biological properties

Properties

CAS No.

144817-18-5

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-methyl-N-(2-methylbenzoyl)iminobenzamide

InChI

InChI=1S/C16H14N2O2/c1-11-7-3-5-9-13(11)15(19)17-18-16(20)14-10-6-4-8-12(14)2/h3-10H,1-2H3

InChI Key

UZQCRAQCJZRQDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N=NC(=O)C2=CC=CC=C2C

Origin of Product

United States

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